5-amino-2-fluoro-N-methylbenzamide
Overview
Description
5-Amino-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 . It is a compound that has been used in various scientific research .
Molecular Structure Analysis
The molecular structure of 5-amino-2-fluoro-N-methylbenzamide consists of a benzene ring substituted with an amino group, a fluoro group, and a methylbenzamide group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
5-Amino-2-fluoro-N-methylbenzamide has a molecular weight of 168.17 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis in Medicinal Chemistry
5-amino-2-fluoro-N-methylbenzamide is used as a starting point or intermediate in the synthesis of various pharmacologically active compounds. For instance, Li Zhi-yu (2012) described its use in synthesizing MDV3100, an androgen receptor antagonist, demonstrating its utility in the development of targeted therapies for conditions like prostate cancer (Li Zhi-yu, 2012). Similarly, C. Russell et al. (2015) utilized a related compound in the synthesis of protein kinase inhibitors, showcasing the compound's relevance in creating treatments for diseases with kinase-related pathologies (C. Russell et al., 2015).
Chemical Stability and Reactivity Studies
The compound's derivatives have been studied for their chemical stability. For example, Yunbo Cong and Chunsheng Cheng (2021) investigated the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, providing insights into the safety and handling of similar compounds (Yunbo Cong & Chunsheng Cheng, 2021).
Novel Pharmaceutical Formulations
The compound is also instrumental in developing novel pharmaceutical formulations. P. Norman (2008) discussed specific crystalline forms of a related compound, emphasizing the importance of molecular structure in the efficacy and safety of pharmaceutical agents (P. Norman, 2008).
Radiopharmaceutical Applications
Additionally, 5-amino-2-fluoro-N-methylbenzamide derivatives have been explored in radiopharmaceuticals. J. Mertens et al. (1994) studied the radioiodination of a related compound for potential use in γ-emission tomography, demonstrating the compound's potential in diagnostic imaging (J. Mertens et al., 1994).
Fluorination in Organic Synthesis
In organic synthesis, the compound's derivatives have been used to explore new fluorination techniques. Brian J. Groendyke et al. (2016) described a mild, amide-directed fluorination method mediated by iron, showcasing the compound's role in advancing synthetic chemistry (Brian J. Groendyke et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-amino-2-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXXWPLTXZUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656102 | |
Record name | 5-Amino-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-fluoro-N-methylbenzamide | |
CAS RN |
1153287-97-8 | |
Record name | 5-Amino-2-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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